molecular formula C20H15N3O7 B3867616 2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 2-furoate

2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 2-furoate

Cat. No. B3867616
M. Wt: 409.3 g/mol
InChI Key: YGFGEZKFWBTIER-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 2-furoate, also known as MNBF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. MNBF is a furoate derivative of the hydrazide-carboxylic acid, which has been extensively studied for its biological activities.

Mechanism of Action

2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 2-furoate acts by inhibiting the activity of various enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory pathway. It also induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This compound has been found to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
This compound has been shown to modulate the levels of various biochemical markers, such as cytokines, chemokines, and prostaglandins, which are involved in the inflammatory response. It also regulates the activity of various transcription factors, such as nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune response. This compound has been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO).

Advantages and Limitations for Lab Experiments

2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 2-furoate has several advantages as a research tool. It is a synthetic compound, which can be easily synthesized in the laboratory. It exhibits potent biological activities, which can be studied in vitro and in vivo. However, this compound has some limitations as well. It is a relatively new compound, and its long-term effects are not well understood. It may also have off-target effects, which can interfere with the interpretation of experimental results.

Future Directions

2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 2-furoate has several potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. Future research can focus on the following areas:
1. Development of this compound derivatives with improved pharmacological properties.
2. Study of the molecular mechanism of this compound action, including its interaction with various enzymes and proteins.
3. Investigation of the long-term effects of this compound on human health.
4. Evaluation of the efficacy of this compound in animal models of various diseases, such as cancer, inflammation, and neurodegenerative disorders.
5. Development of this compound-based therapeutics for the treatment of various diseases.
In conclusion, this compound is a synthetic compound that exhibits potent biological activities, including anti-inflammatory, antitumor, and antimicrobial activities. It acts by inhibiting the activity of various enzymes and inducing apoptosis in cancer cells. This compound has several potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. Future research can focus on the development of this compound derivatives with improved pharmacological properties and the evaluation of its efficacy in animal models of various diseases.

Scientific Research Applications

2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 2-furoate has been studied for its potential applications as a pharmacological agent. It exhibits anti-inflammatory, antitumor, and antimicrobial activities. This compound has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also shows promising results in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

[2-methoxy-4-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O7/c1-28-18-11-13(4-9-16(18)30-20(25)17-3-2-10-29-17)12-21-22-19(24)14-5-7-15(8-6-14)23(26)27/h2-12H,1H3,(H,22,24)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFGEZKFWBTIER-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 2-furoate

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